molecular formula C11H16N2O3S B14847952 4-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide

4-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide

Cat. No.: B14847952
M. Wt: 256.32 g/mol
InChI Key: NEVOUIYPCIXCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide is a chemical compound with the molecular formula C11H16N2O3S. It is a sulfonamide derivative, which means it contains a sulfonamide group (SO2NH2) attached to a pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide typically involves the reaction of 4-cyclopropoxy-5-isopropylpyridine with a sulfonamide reagent. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups .

Scientific Research Applications

4-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antibacterial, antiviral, and anticancer properties. It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Medicine: Explored as a potential drug candidate for various diseases. Its sulfonamide group is known for its therapeutic properties, making it a valuable compound in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes. .

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with proteins and other biomolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropoxy-4-isopropylpyridine-2-sulfonamide: A structural isomer with similar chemical properties but different biological activities.

    4-Cyclopropoxy-5-methylpyridine-2-sulfonamide: Another sulfonamide derivative with a methyl group instead of an isopropyl group.

    4-Cyclopropoxy-5-ethylpyridine-2-sulfonamide: Similar to the compound of interest but with an ethyl group.

Uniqueness

4-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy and isopropyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

4-cyclopropyloxy-5-propan-2-ylpyridine-2-sulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-7(2)9-6-13-11(17(12,14)15)5-10(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,14,15)

InChI Key

NEVOUIYPCIXCDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1OC2CC2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.